(S)-Coriolic acid CAS number and synonyms
(S)-Coriolic acid CAS number and synonyms
An In-Depth Technical Guide to (S)-Coriolic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-Coriolic acid, including its chemical identity, biological activities with a focus on its anti-cancer properties, and its role as a signaling molecule. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts.
Chemical Identity
(S)-Coriolic acid , a monohydroxy fatty acid derived from the metabolism of linoleic acid, is a significant intracellular signaling agent.[1][2]
CAS Number: 29623-28-7[1][3][4]
Synonyms:
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13(S)-HODE (13(S)-Hydroxy-9,11-octadecadienoic acid)
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(9Z,11E,13S)-13-hydroxy-9,11-octadecadienoic acid
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L-13-Hydroxy-cis-9,trans-11-octadecadienoic acid
Biological Activity and Quantitative Data
(S)-Coriolic acid exhibits a range of biological activities, notably as an endogenous ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), playing a role in cell proliferation and differentiation. It has also been identified as a potent agent against breast cancer stem cells (BCSCs).
Quantitative Analysis of Anti-Cancer Effects
The cytotoxic and pro-apoptotic effects of (S)-Coriolic acid have been quantified in breast cancer cell lines.
| Cell Line | Assay | Parameter | Value | Reference |
| MDA-MB-231 | Cell Viability (MTS Assay) | IC50 (24h) | 289.3 µM | |
| MCF-7 | Cell Viability (MTS Assay) | IC50 (24h) | 386.9 µM | |
| MDA-MB-231 | Apoptosis (Flow Cytometry) | % Early Apoptosis (150 µM) | 5.1% (from 1.8% control) | |
| MDA-MB-231 | Apoptosis (Flow Cytometry) | % Late Apoptosis (150 µM) | 39.6% (from 5.7% control) | |
| MDA-MB-231 | BCSC Population (Flow Cytometry) | % CD44high/CD24low cells (200 µM) | 66.3% (from 94.0% control) |
Experimental Protocols
Detailed methodologies for key experiments investigating the biological effects of (S)-Coriolic acid are provided below.
Mammosphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells.
Materials:
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Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
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DMEM/F12 medium
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B27 supplement
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EGF (Epidermal Growth Factor)
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bFGF (basic Fibroblast Growth Factor)
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Penicillin/Streptomycin
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Trypsin-EDTA
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Phosphate-Buffered Saline (PBS)
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Ultra-low attachment plates
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(S)-Coriolic acid
Procedure:
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Cell Preparation: Culture breast cancer cells to 70-80% confluency. Wash the cells twice with PBS and detach them using Trypsin-EDTA.
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Single-Cell Suspension: Neutralize trypsin with serum-containing medium and centrifuge the cells. Resuspend the pellet in mammosphere culture medium (DMEM/F12, B27, EGF, bFGF, Penicillin/Streptomycin) to obtain a single-cell suspension. A cell strainer may be used to remove clumps.
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Plating: Seed the single cells in ultra-low attachment 6-well plates at a density of 500-4,000 cells/cm².
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Treatment: Add (S)-Coriolic acid at the desired concentrations to the wells.
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Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 5-10 days, allowing mammospheres to form.
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Quantification: Count the number of mammospheres with a diameter greater than a specified size (e.g., 40 µm) under a microscope. The mammosphere formation efficiency (MFE) can be calculated as: (Number of mammospheres / Number of cells seeded) x 100%.
Apoptosis Assay via Flow Cytometry (Annexin V Staining)
This method quantifies the extent of apoptosis induced by (S)-Coriolic acid.
Materials:
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Breast cancer cells
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(S)-Coriolic acid
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Annexin V-FITC Apoptosis Detection Kit
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Propidium Iodide (PI)
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Binding Buffer
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PBS
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Flow cytometer
Procedure:
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Cell Treatment: Seed breast cancer cells and treat them with the desired concentrations of (S)-Coriolic acid for the specified duration.
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence.
PPARγ Activation Reporter Assay
This assay measures the ability of (S)-Coriolic acid to activate the PPARγ receptor.
Materials:
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A cell line engineered to express a PPARγ-responsive reporter gene (e.g., a luciferase or β-lactamase reporter driven by a promoter with PPAR response elements).
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(S)-Coriolic acid
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Positive control (e.g., Rosiglitazone)
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Cell culture medium and reagents
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Lysis buffer and substrate for the reporter enzyme
Procedure:
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Cell Plating: Plate the reporter cell line in a multi-well plate.
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Ligand Treatment: Treat the cells with various concentrations of (S)-Coriolic acid, a positive control, and a vehicle control.
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Incubation: Incubate the cells for a sufficient period to allow for gene expression (typically 18-24 hours).
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Cell Lysis: Lyse the cells to release the reporter enzyme.
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Signal Detection: Add the appropriate substrate and measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.
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Data Analysis: Normalize the reporter signal to a control for cell viability if necessary. Plot the dose-response curve and determine the EC50 value.
Signaling Pathways
(S)-Coriolic acid exerts its biological effects through the modulation of key signaling pathways.
Downregulation of c-Myc in Breast Cancer Stem Cells
(S)-Coriolic acid has been shown to suppress the survival of breast cancer stem cells by downregulating the c-Myc oncogene. The degradation of c-Myc is a tightly regulated process involving a series of phosphorylation and dephosphorylation events.
Caption: (S)-Coriolic acid-induced downregulation of c-Myc in BCSCs.
Activation of the PPARγ Signaling Pathway
As an endogenous ligand, (S)-Coriolic acid binds to and activates PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism, adipogenesis, and inflammation.
Caption: Activation of the PPARγ signaling pathway by (S)-Coriolic acid.
References
- 1. An in vitro investigation of the apoptosis-inducing activity of corosolic acid in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corosolic Acid Induced Apoptosis via Upregulation of Bax/Bcl-2 Ratio and Caspase-3 Activation in Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-Term Activation of Peroxisome Proliferator-Activated Receptors α and γ Induces Tissue-Specific Effects on Lipid Metabolism and Fatty Acid Composition in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flax oil-mediated activation of PPAR-γ correlates with reduction of hepatic lipid accumulation in obese spontaneously hypertensive/NDmcr-cp rats, a model of the metabolic syndrome | British Journal of Nutrition | Cambridge Core [cambridge.org]
